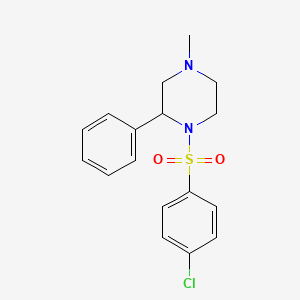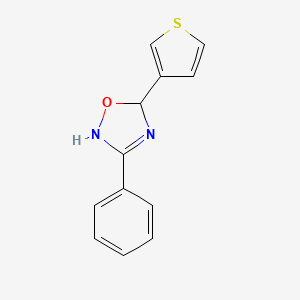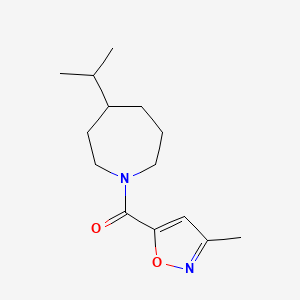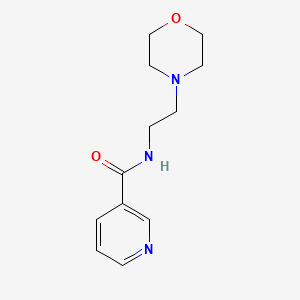
1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine (CPMP) is a chemical compound that belongs to the class of piperazine derivatives. It is a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. CPMP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine acts as a potent inhibitor of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft. By inhibiting SERT, 1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine increases the levels of serotonin in the synaptic cleft, which can lead to the activation of downstream signaling pathways and the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of extracellular serotonin in the brain, which can lead to the activation of downstream signaling pathways and the modulation of various physiological and behavioral processes. 1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine has also been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to the modulation of various physiological and behavioral processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine has several advantages for use in lab experiments, including its potent inhibitory effects on SERT and its ability to modulate various physiological and behavioral processes. However, 1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine also has several limitations, including its potential for toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine, including its potential use in the treatment of various neurological and psychiatric disorders. 1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine may also have potential applications in the field of drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the potential therapeutic applications of 1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine and its mechanisms of action.
Synthesemethoden
1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine can be synthesized through several methods, including the reaction of 1-(4-chlorophenyl)sulfonyl-4-methylpiperazine with phenylmagnesium bromide, or through the reaction of 1-(4-chlorophenyl)sulfonyl-4-methylpiperazine with phenylboronic acid in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19-11-12-20(17(13-19)14-5-3-2-4-6-14)23(21,22)16-9-7-15(18)8-10-16/h2-10,17H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUYSHBRTOKXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)sulfonyl-4-methyl-2-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B7563059.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)
![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)




![(3-Aminopyrazin-2-yl)-[2-(1-ethylbenzimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7563122.png)